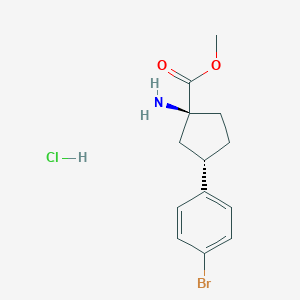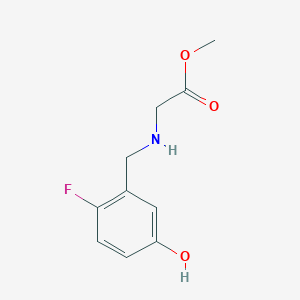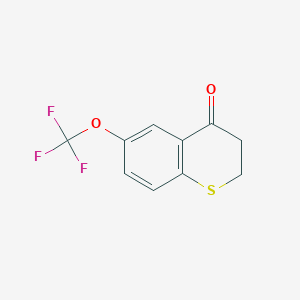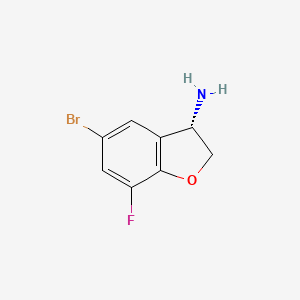![molecular formula C12H11F3N2O3 B13047065 methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)
methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate is a synthetic organic compound characterized by its unique hydrazono and trifluoromethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate typically involves the condensation of a hydrazine derivative with a suitable keto ester. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylphenyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-2-{(Z)-2-[phenyl]hydrazono}butanoate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Methyl 3-oxo-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanoate: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications.
Propiedades
Fórmula molecular |
C12H11F3N2O3 |
|---|---|
Peso molecular |
288.22 g/mol |
Nombre IUPAC |
methyl (Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H11F3N2O3/c1-7(18)10(11(19)20-2)17-16-9-5-3-4-8(6-9)12(13,14)15/h3-6,18H,1-2H3/b10-7-,17-16? |
Clave InChI |
STPIHQJVRFURRJ-UWMSLCRGSA-N |
SMILES isomérico |
C/C(=C(\C(=O)OC)/N=NC1=CC=CC(=C1)C(F)(F)F)/O |
SMILES canónico |
CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)





